molecular formula C24H17BrN2O2S B15014326 O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate

Cat. No.: B15014326
M. Wt: 477.4 g/mol
InChI Key: BDYZUMWFJOLBAA-UHFFFAOYSA-N
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Description

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is a complex organic compound that features a combination of bromophenyl, carbamothioyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then reacted with thiophene-based diboronic ester via Suzuki cross-coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles such as solvent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is unique due to the presence of the naphthyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C24H17BrN2O2S/c25-19-8-11-20(12-9-19)27-24(30)29-22-13-6-17(7-14-22)23(28)26-21-10-5-16-3-1-2-4-18(16)15-21/h1-15H,(H,26,28)(H,27,30)

InChI Key

BDYZUMWFJOLBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)OC(=S)NC4=CC=C(C=C4)Br

Origin of Product

United States

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